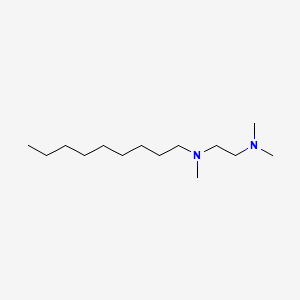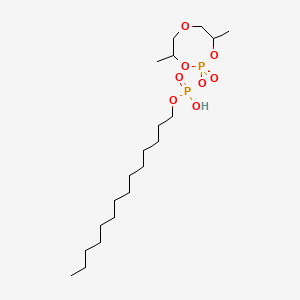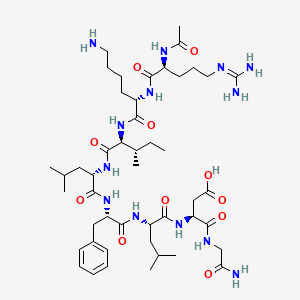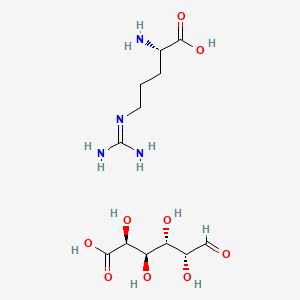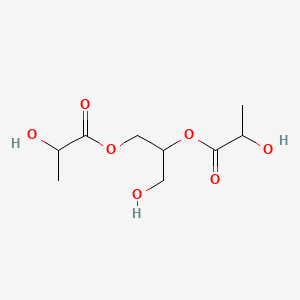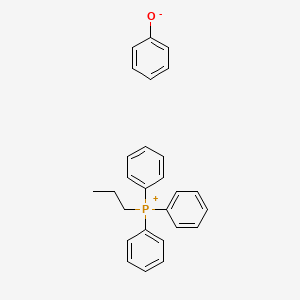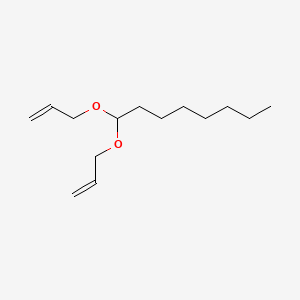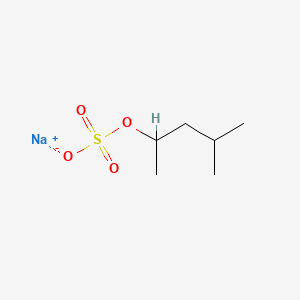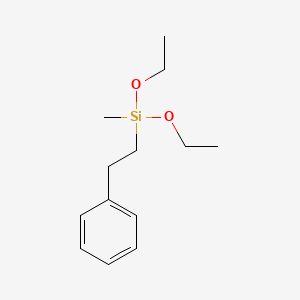
(1-Oxooctyl)ferrocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxooctyl)ferrocene typically involves the acylation of ferrocene. One common method is the Friedel-Crafts acylation reaction, where ferrocene reacts with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C5H5FeC5H5+C7H15COClAlCl3C5H5FeC5H4COC7H15+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(1-Oxooctyl)ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form the corresponding ferrocenium ion.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The cyclopentadienyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as acyl chlorides or alkyl halides in the presence of Lewis acids.
Major Products
Oxidation: Formation of ferrocenium ion derivatives.
Reduction: Formation of (1-Hydroxyoctyl)ferrocene.
Substitution: Various substituted ferrocene derivatives depending on the electrophile used.
科学的研究の応用
(1-Oxooctyl)ferrocene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organometallic compounds.
Biology: Investigated for its potential as a bioorganometallic compound with applications in drug delivery and imaging.
Medicine: Studied for its anticancer properties and as a potential therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
作用機序
The mechanism of action of (1-Oxooctyl)ferrocene involves its interaction with molecular targets through its ferrocene and ketone functionalities. The ferrocene moiety can undergo redox reactions, facilitating electron transfer processes. The ketone group can participate in hydrogen bonding and other interactions with biological molecules. These properties enable this compound to modulate various biochemical pathways and exhibit biological activity.
類似化合物との比較
Similar Compounds
(1-Acetyl)ferrocene: Similar structure but with an acetyl group instead of an octyl ketone group.
(1-Benzoyl)ferrocene: Contains a benzoyl group, offering different electronic and steric properties.
(1-Hydroxyoctyl)ferrocene: The reduced form of (1-Oxooctyl)ferrocene with a hydroxyl group.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts distinct solubility and hydrophobic properties. This makes it suitable for applications where longer alkyl chains are advantageous, such as in the formation of self-assembled monolayers and in the design of amphiphilic molecules.
特性
CAS番号 |
68209-44-9 |
|---|---|
分子式 |
C18H24FeO |
分子量 |
312.2 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yloctan-1-one;iron(2+) |
InChI |
InChI=1S/C13H19O.C5H5.Fe/c1-2-3-4-5-6-11-13(14)12-9-7-8-10-12;1-2-4-5-3-1;/h7-10H,2-6,11H2,1H3;1-5H;/q2*-1;+2 |
InChIキー |
GMOLXFKZJXFGHV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)C1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


